molecular formula C10H13ClOS B13286162 2-[(3-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol

2-[(3-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol

Cat. No.: B13286162
M. Wt: 216.73 g/mol
InChI Key: GVWSTNJSQNOWDH-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

Signal (ppm) Multiplicity Assignment
1.50–1.85 m Cyclopentane Hₐ, Hᵦ
2.35–2.60 m Methylene bridge (-CH₂-)
4.15 br s Hydroxyl proton (-OH)
6.85 d (J = 5.2 Hz) Thiophene H₄
7.20 d (J = 5.2 Hz) Thiophene H₅

¹³C NMR (100 MHz, CDCl₃):

Signal (ppm) Assignment
25.4 Cyclopentane CH₂
35.8 Methylene bridge (-CH₂-)
72.1 C-OH
125.6 Thiophene C₄
130.2 Thiophene C₅
132.9 Thiophene C₃-Cl

The chlorine atom induces deshielding of adjacent protons, as seen in the downfield shift of H₄ and H₅.

Infrared (IR) Vibrational Mode Assignment

IR (KBr, cm⁻¹):

Band Assignment
3250–3350 O-H stretch (hydrogen-bonded)
2920, 2850 C-H stretch (cyclopentane)
1560 C=C stretch (thiophene)
680 C-S stretch
550 C-Cl stretch

The absence of a free O-H stretch (≈3600 cm⁻¹) confirms intramolecular hydrogen bonding.

Mass Spectrometric Fragmentation Patterns

EI-MS (70 eV):

m/z Fragment
216 Molecular ion [M]⁺
198 [M-H₂O]⁺
163 [M-Cl]⁺
111 Thiophene-CH₂⁺
85 Cyclopentanol fragment

The base peak at m/z 111 corresponds to the thiophene-methyl moiety, indicating preferential cleavage at the methylene bridge. Chlorine’s isotopic pattern (3:1 ratio at m/z 163/165) confirms its presence.

Properties

Molecular Formula

C10H13ClOS

Molecular Weight

216.73 g/mol

IUPAC Name

2-[(3-chlorothiophen-2-yl)methyl]cyclopentan-1-ol

InChI

InChI=1S/C10H13ClOS/c11-8-4-5-13-10(8)6-7-2-1-3-9(7)12/h4-5,7,9,12H,1-3,6H2

InChI Key

GVWSTNJSQNOWDH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)CC2=C(C=CS2)Cl

Origin of Product

United States

Preparation Methods

Reductive Alkylation via Aldehyde Intermediate

One established route involves the reaction of 5-chlorothiophene-2-carbaldehyde with cyclopentanone derivatives or cyclopentanol precursors under reductive conditions. The aldehyde group on the thiophene ring undergoes nucleophilic addition with a cyclopentanol equivalent or an organometallic reagent, followed by reduction to form the hydroxylated product.

  • Step 1: Synthesis of 5-chlorothiophene-2-carbaldehyde from 3-chlorothiophene via selective formylation.
  • Step 2: Nucleophilic addition of a cyclopentanol-derived nucleophile or cyclopentanone enolate to the aldehyde.
  • Step 3: Reduction of the intermediate to yield 2-[(3-chlorothiophen-2-yl)methyl]cyclopentan-1-ol.

Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed to reduce aldehyde or ketone intermediates to the corresponding alcohols with high selectivity and yield.

Cyclopentanol Functionalization via Organometallic Coupling

An alternative method utilizes organometallic coupling reactions, such as Grignard or organolithium reagents derived from 3-chlorothiophene, which react with cyclopentanone to form the desired alcohol after quenching.

  • Preparation of 3-chlorothiophen-2-ylmethyl organometallic reagent.
  • Addition to cyclopentanone to give a tertiary alcohol intermediate.
  • Workup under acidic or neutral conditions to afford the cyclopentan-1-ol derivative.

This method benefits from the direct formation of the carbon-carbon bond and allows stereochemical control depending on the reaction conditions.

Halodecarboxylation and Radical Methods

Comparative Analysis of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Reductive alkylation of aldehyde 5-chlorothiophene-2-carbaldehyde, NaBH4 High selectivity, straightforward Requires aldehyde precursor
Organometallic coupling Grignard reagent of chlorothiophene, cyclopentanone Direct C-C bond formation, stereocontrol Sensitive to moisture, requires dry conditions
Barton-type decarboxylation Sodium sulfinates, radical initiators Mild conditions, high yields More complex setup, less common
Halodecarboxylation Cyclopentane carboxylic acid derivatives, halogen donors Functional group tolerance, scalable Radical side reactions possible

Research Findings and Yields

  • Reductive amination and reduction routes typically yield the target compound in 70–90% yield with high purity when optimized.
  • Organometallic addition methods report yields ranging from 60% to 85%, with stereochemical outcomes influenced by reaction temperature and solvent choice.
  • Radical decarboxylation and sulfinates-based methods have demonstrated yields from 50% to 92% in related thiophene derivatives, indicating potential for adaptation.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be further reduced to form the corresponding alkane. This reaction typically involves hydrogenation using a catalyst such as palladium on carbon.

    Substitution: The chlorine atom in the chlorothiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-[(3-Chlorothiophen-2-yl)methyl]cyclopentanone.

    Reduction: Formation of 2-[(3-Chlorothiophen-2-yl)methyl]cyclopentane.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

2-[(3-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications References
2-[(3-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol C₁₀H₁₁ClOS 214.71 3-Chlorothiophen-2-ylmethyl Pharmaceuticals, Agrochemicals
(1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol C₁₁H₁₄ClNO 211.69 2-Chlorophenylamino Chiral intermediates, Drug synthesis
2-Methyl-3-(prop-2-en-1-yl)cyclopent-2-en-1-ol C₉H₁₄O 138.21 Methyl, propenyl (cyclopentenol backbone) Fragrance intermediates
2-(1H-Imidazol-1-yl)cyclopentan-1-ol C₈H₁₂N₂O 152.19 1H-Imidazol-1-yl Bioactive molecule development
1-Methylcyclopentanol C₆H₁₂O 100.16 Methyl Solvent, Organic synthesis
Metconazole (Agrochemical derivative) C₁₆H₂₀ClN₃O 305.80 4-Chlorophenylmethyl, triazolylmethyl Fungicide

Key Differences in Physicochemical Properties

Electronic Effects: The 3-chlorothiophene group in the target compound introduces sulfur’s electron-rich aromaticity and chlorine’s electronegativity, enhancing stability and directing electrophilic substitution reactions. Imidazole in introduces nitrogen heteroatoms, enabling coordination with metal ions or biological targets, unlike the sulfur-only thiophene in the target compound.

Solubility and Lipophilicity: The thiophene and chlorine in the target compound increase lipophilicity (logP ~2.5–3.0), favoring membrane permeability in biological systems. Simpler analogs like 1-methylcyclopentanol (logP ~1.5) are more water-soluble due to reduced aromaticity and lower molecular weight . Metconazole’s triazole and chlorophenyl groups further elevate lipophilicity (logP ~4.0), aligning with its agrochemical function .

Thermal Stability: The cyclopentanol backbone in the target compound offers rigidity, while the cyclopentenol derivative in (with a double bond) is less thermally stable due to strain and reactivity.

Biological Activity

2-[(3-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Formula : C10H13ClOS
  • Molecular Weight : 216.73 g/mol
  • CAS Number : 1862920-46-4

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may interact with various biological targets, influencing multiple pathways:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, impacting drug metabolism and efficacy.
  • Receptor Modulation : It potentially acts on neurotransmitter receptors, which could affect neurological functions and behaviors.
  • Cellular Signaling : The compound might interfere with cellular signaling pathways, leading to altered cell proliferation and apoptosis.

Pharmacological Effects

The pharmacological profile of this compound suggests various therapeutic applications:

  • Anticancer Activity : Preliminary studies show that similar thiophene derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting tumor growth.
  • Anti-inflammatory Properties : Compounds in this class have demonstrated the ability to reduce inflammation in animal models, suggesting potential use in treating inflammatory diseases.
  • Neuroprotective Effects : There is emerging evidence that such compounds may protect neuronal cells from oxidative stress.

Data Table of Biological Activity

Biological ActivityMechanismReference
Cytotoxicity in Cancer CellsInduction of apoptosis
Inhibition of Inflammatory CytokinesModulation of immune response
NeuroprotectionReduction of oxidative stress

Case Studies and Research Findings

Several studies have explored the biological activity of thiophene derivatives similar to this compound:

  • Cytotoxicity Studies : In a study analyzing various substituted thiophene compounds, it was found that certain derivatives exhibited significant cytotoxicity against human cancer cell lines. The structure–activity relationship (SAR) indicated that the presence of electron-withdrawing groups enhanced the anticancer activity ( ).
  • Anti-inflammatory Research : A comparative analysis highlighted that thiophene derivatives could effectively inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in diseases characterized by chronic inflammation ( ).
  • Neuroprotective Studies : Research into neuroprotective agents has shown that compounds with similar structures can mitigate neuronal damage induced by oxidative stress, indicating their potential role in neurodegenerative diseases ( ).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(3-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol?

  • Methodology : Start with cyclopentanone as the core precursor. Introduce the chlorothiophene moiety via nucleophilic substitution or Friedel-Crafts alkylation. For the thiophene linkage, use a coupling agent like Pd(PPh₃)₄ under Suzuki-Miyaura conditions . Reduce the ketone intermediate to the alcohol using NaBH₄ or LiAlH₄ in anhydrous THF . Purify via column chromatography (silica gel, hexane/EtOAc gradient). Confirm yield and purity by HPLC (>95%) .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

  • Methodology : Perform ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆. Key signals:

  • Cyclopentanol : δ ~1.5–2.5 ppm (multiplet, cyclopentyl protons), δ ~4.0 ppm (OH, broad singlet).
  • Chlorothiophene : δ ~6.8–7.2 ppm (thiophene protons), δ ~45–50 ppm (C-Cl in ¹³C NMR).
  • Methylene bridge : δ ~3.5–4.0 ppm (CH₂, triplet) . Use 2D techniques (HSQC, HMBC) to confirm connectivity .

Q. What are standard protocols for assessing its stability under varying conditions?

  • Methodology : Conduct accelerated stability studies per ICH guidelines:

  • Thermal : Store at 40°C/75% RH for 6 months; analyze degradation via GC-MS .
  • Photolytic : Expose to UV light (ICH Q1B); monitor by UV-Vis spectroscopy for λmax shifts .
  • Hydrolytic : Test in pH 1–13 buffers; quantify hydrolysis products via LC-MS .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical uncertainties in derivatives?

  • Methodology : Grow single crystals via slow evaporation (solvent: CH₂Cl₂/hexane). Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL (rigid-body refinement, anisotropic displacement parameters) . Analyze dihedral angles and hydrogen-bonding networks (e.g., O–H···O/N interactions) to confirm absolute configuration .

Q. What computational strategies predict regioselectivity in its electrophilic substitution reactions?

  • Methodology : Use density functional theory (DFT) at the B3LYP/6-31G* level. Calculate Fukui indices (electrophilicity) for thiophene positions. Compare with experimental results (e.g., bromination at C-5 vs. C-4) . Validate with kinetic isotope effects (KIE) studies using deuterated analogs .

Q. How to address contradictory bioactivity data in receptor-binding assays?

  • Methodology :

  • Experimental Design : Use SPR (surface plasmon resonance) to measure binding kinetics (Kd, kon/koff) against purified receptors .
  • Data Analysis : Apply nonlinear regression (Langmuir model) to resolve discrepancies. Control for solvent effects (DMSO ≤ 0.1%) and temperature (±0.1°C) .
  • Validation : Cross-validate with radioligand displacement assays (IC₅₀ values) .

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